molecular formula C15H15NOS B5760168 N-benzyl-2-phenylsulfanylacetamide

N-benzyl-2-phenylsulfanylacetamide

Cat. No.: B5760168
M. Wt: 257.4 g/mol
InChI Key: ILXYTNOIJYJRNH-UHFFFAOYSA-N
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Description

N-Benzyl-2-phenylsulfanylacetamide is a sulfur-containing acetamide derivative characterized by a benzyl group attached to the nitrogen atom and a phenylsulfanyl moiety at the second carbon of the acetamide backbone. Its synthesis typically involves alkylation reactions, such as the treatment of N-substituted 2-phenylacetamides with benzyl chloride under basic conditions (e.g., powdered potassium hydroxide) in solvents like toluene, often enhanced by phase-transfer catalysts to improve reaction efficiency . The phenylsulfanyl group contributes to its lipophilicity, which may influence bioavailability and metabolic stability compared to non-sulfur analogs.

Properties

IUPAC Name

N-benzyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c17-15(12-18-14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXYTNOIJYJRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329075
Record name N-benzyl-2-phenylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202789
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

71433-01-7
Record name N-benzyl-2-phenylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-phenylsulfanylacetamide typically involves the reaction of benzylamine with phenylsulfanylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-phenylsulfanylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-phenylsulfanylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-phenylsulfanylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(4-Nitrophenyl)-2-phenylacetamide

  • Structural Differences : The nitrogen atom is substituted with a 4-nitrophenyl group instead of benzyl, and it lacks the sulfur-containing phenylsulfanyl moiety.
  • Reactivity: The electron-withdrawing nitro group enhances the electrophilicity of the amide nitrogen, facilitating alkylation reactions.
  • Synthetic Conditions : Both compounds undergo benzylation with benzyl chloride, but N-(4-nitrophenyl)-2-phenylacetamide exhibits higher reactivity in phase-transfer-catalyzed environments (e.g., 18-crown-6 in toluene), achieving faster reaction rates compared to N-benzyl derivatives .

N-Phenyl-2-phenylacetamide

  • Structural Differences : The nitrogen substituent is a simple phenyl group, and the compound lacks the phenylsulfanyl group.
  • Reactivity : The absence of electron-withdrawing substituents on the nitrogen results in lower alkylation efficiency. For example, benzylation of N-phenyl-2-phenylacetamide requires prolonged reaction times or higher temperatures compared to N-benzyl-2-phenylsulfanylacetamide .
  • Applications : N-Phenyl-2-phenylacetamide is primarily a synthetic intermediate, whereas the sulfur atom in this compound may confer enhanced binding affinity in biological systems (e.g., enzyme inhibition).

N-Ethyl-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide

  • Structural Differences : This compound features a benzimidazole ring attached to the sulfanyl group and an ethyl-phenyl substitution on the nitrogen.
  • Pharmacological Potential: Benzimidazole derivatives are well-documented in drug discovery (e.g., antiviral and anticancer agents), suggesting that this analog may have broader therapeutic applications than this compound .

Phenoxy-Based Acetamides (e.g., Nimesulide)

  • Structural Differences: Compounds like Nimesulide replace the sulfur atom with an oxygen-containing phenoxy group.
  • Biological Activity: Sulfur atoms generally enhance membrane permeability and enzyme inhibition via thiol-disulfide interactions, which phenoxy analogs lack .

Data Tables

Table 2: Functional Group Impact on Properties

Functional Group Electron Effects Biological Relevance Example Compound
Phenylsulfanyl Moderate electron-withdrawing Enhances membrane permeability This compound
Benzimidazolylsulfanyl Strong electron-withdrawing Targets enzymes/proteins via H-bonding N-Ethyl-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
Phenoxy Electron-donating Reduces lipophilicity Nimesulide

Research Findings and Implications

  • Reactivity Trends : Electron-withdrawing N-substituents (e.g., 4-nitrophenyl) accelerate alkylation reactions, while bulky groups (e.g., benzyl) may hinder steric access .
  • Biological Potential: Sulfur-containing analogs like this compound show promise in drug design due to their ability to interact with cysteine residues in proteins, a feature absent in phenoxy analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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